![molecular formula C7H5Br2Cl B131885 1-Bromo-2-(bromomethyl)-4-chlorobenzene CAS No. 66192-24-3](/img/structure/B131885.png)
1-Bromo-2-(bromomethyl)-4-chlorobenzene
Overview
Description
1-Bromo-2-(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and chlorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorotoluene. The reaction typically proceeds in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly through the E2 mechanism.
Oxidation and Reduction: The bromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₅Br₂Cl
- Molecular Weight : 284.38 g/mol
- CAS Number : 66192-24-3
The compound features a benzene ring substituted with two bromine atoms and one chlorine atom. The presence of these halogens enhances its reactivity, making it suitable for various chemical transformations.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-4-chlorobenzene is utilized in several key areas:
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It is often employed as an intermediate in the preparation of more complex molecules. Its halogen substituents allow for nucleophilic substitution reactions, facilitating the formation of various derivatives.
Medicinal Chemistry
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties against strains such as Staphylococcus aureus. For instance, an antibacterial efficacy study revealed inhibition zones ranging from 15 to 25 mm depending on concentration .
- Anticancer Properties : In vitro studies suggest that it induces apoptosis in cancer cell lines, particularly through the activation of caspase pathways. A notable study demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells at concentrations above 50 µM.
Materials Science
The compound is also explored for its applications in developing specialty chemicals and materials. Its unique structure allows it to participate in polymerization processes and the synthesis of dyes and fragrances .
Antibacterial Activity Study
- Objective : Evaluate effectiveness against Staphylococcus aureus.
- Method : Disk diffusion method.
- Results : Significant antibacterial activity observed, with varying inhibition zones based on concentration.
Anticancer Activity Study
- Objective : Assess anticancer effects on MCF-7 cell lines.
- Method : Cell viability assays.
- Results : Indicated significant cytotoxicity at concentrations exceeding 50 µM.
Biochemical Pathways
The interaction of this compound with biological systems can alter several biochemical pathways:
- Cell Signaling Pathways : Influences cell proliferation and survival.
- Gene Expression Modulation : May affect genes involved in apoptosis and cell cycle regulation.
Pharmacokinetics
The pharmacokinetic profile of this compound is under investigation but includes:
- Absorption : Rapid absorption due to lipophilicity.
- Distribution : Likely accumulation in fatty tissues.
- Metabolism : Primarily via cytochrome P450 enzymes.
- Excretion : Mainly through urine after metabolic conjugation.
Mechanism of Action
The mechanism by which 1-Bromo-2-(bromomethyl)-4-chlorobenzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-methylbenzene: Similar structure but lacks the bromomethyl and chlorine substituents.
1-Bromo-4-chlorobenzene: Similar structure but lacks the bromomethyl group.
2-Bromobenzyl bromide: Similar structure but lacks the chlorine substituent.
Uniqueness: 1-Bromo-2-(bromomethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine substituents on the benzene ring, as well as the bromomethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Biological Activity
1-Bromo-2-(bromomethyl)-4-chlorobenzene, with the CAS number 66192-24-3, is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and associated toxicity.
- Molecular Formula : C7H5Br2Cl
- Molecular Weight : 267.38 g/mol
- Structure : The compound features a benzene ring substituted with bromine and chlorine atoms, contributing to its reactivity and biological effects.
Mechanisms of Biological Activity
This compound exhibits several biological activities due to its halogenated structure, which can influence various biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways. For instance, halogenated compounds are known to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Halogenated aromatic compounds often demonstrate efficacy against bacteria and fungi due to their ability to disrupt cellular membranes or inhibit essential metabolic functions.
Toxicological Profile
The toxicity of this compound has been a subject of investigation due to its potential health risks:
Research Findings and Case Studies
Several studies have highlighted the biological activity of halogenated compounds similar to this compound:
- Antimicrobial Studies : A study conducted on various brominated compounds showed that they exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compounds .
- Enzyme Interaction Studies : Research indicated that halogenated aromatic compounds could inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .
- Environmental Impact Studies : Investigations into environmental pollutants have shown that brominated compounds can bioaccumulate in aquatic organisms, leading to toxic effects at higher trophic levels. This raises concerns about their environmental persistence and ecological impact .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C7H5Br2Cl |
Molecular Weight | 267.38 g/mol |
Acute Toxicity (LD50) | Not explicitly defined |
Antimicrobial Activity | Effective against E. coli |
Enzyme Interaction | Inhibits cytochrome P450 |
Carcinogenic Potential | Suspected (based on analogs) |
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKGZXVMMFBCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474371 | |
Record name | 2-Bromo-5-chlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66192-24-3 | |
Record name | 2-Bromo-5-chlorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-CHLOROBENZYLBROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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